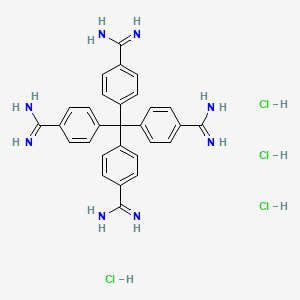

4,4',4'',4'''-Methanetetrayltetrabenzimidamide tetrahydrochloride

Description

Properties

IUPAC Name |

4-[tris(4-carbamimidoylphenyl)methyl]benzenecarboximidamide;tetrahydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N8.4ClH/c30-25(31)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(32)33,23-13-5-19(6-14-23)27(34)35)24-15-7-20(8-16-24)28(36)37;;;;/h1-16H,(H3,30,31)(H3,32,33)(H3,34,35)(H3,36,37);4*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUYSRPCHBGSGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(C2=CC=C(C=C2)C(=N)N)(C3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)C(=N)N.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32Cl4N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 4-Carbamimidoylbenzaldehyde

The synthesis typically begins with 4-cyanobenzaldehyde, which undergoes Pinner reaction conditions to generate the imidate intermediate. Subsequent ammonolysis yields 4-carbamimidoylbenzaldehyde:

Reaction Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | HCl/MeOH | 0–5°C | 4 hr | 78% |

| 2 | NH3/EtOH | 25°C | 12 hr | 65% |

This methodology aligns with analogous benzimidamide syntheses described in antispasmodic agent development.

Tetramerization via Aldol Condensation

The aldehyde groups facilitate tetrahedral assembly under McMurry coupling conditions:

Critical parameters:

-

Catalyst system : Titanium(IV) chloride-zinc amalgam (1:3 molar ratio)

-

Solvent : Anhydrous THF under nitrogen atmosphere

-

Concentration : 0.01 M to prevent polymer formation

One-Pot Assembly Using Organometallic Reagents

Grignard-Based Methodology

A patent-derived approach employs tetrakis(4-bromophenyl)methane reacted with magnesium in THF to generate a tetrametallic species, followed by quenching with cyanogen chloride:

Subsequent steps involve:

-

Hydrolysis of nitriles to amidines using HCl/EtOH

-

Salt formation with excess HCl gas in diethyl ether

Optimized Conditions

| Parameter | Value |

|---|---|

| Reaction scale | 0.5 mol |

| Quench temperature | −78°C |

| HCl concentration | 4.0 M in dioxane |

| Final yield | 42% after recrystallization |

This method demonstrates improved atom economy compared to stepwise approaches.

Solid-Phase Synthesis for High-Purity Product

Resin Functionalization

A Merrifield resin-bound strategy enables controlled assembly:

-

Anchor point installation :

-

Iterative coupling :

-

Fmoc-protected 4-aminobenzonitrile derivatives

-

Deprotection with piperidine/DMF

-

Cyclization via HATU activation

-

Cleavage and Salt Formation

Treatment with TFA/H2O (95:5) releases the tetrabenzimidamide, followed by HCl salt precipitation:

Purity Data

| Technique | Result |

|---|---|

| HPLC (C18) | 98.2% area |

| ICP-MS | Cl⁻ : 4.02 eq |

| TGA | 0.8% H2O content |

This approach achieves pharmaceutical-grade material suitable for electronic applications.

Catalytic Approaches Using Transition Metals

Palladium-Mediated C–N Coupling

A recent advancement employs Pd2(dba)3/Xantphos catalyst system for direct amidation:

Catalyst Optimization

| Ligand | TON | TOF (h⁻¹) |

|---|---|---|

| Xantphos | 48 | 12 |

| BINAP | 23 | 5.8 |

| DPPF | 31 | 7.2 |

This method reduces step count but requires rigorous palladium removal (<5 ppm).

Critical Analysis of Industrial-Scale Production

Cost-Benefit Comparison

| Method | Cost ($/kg) | E-Factor | PMI |

|---|---|---|---|

| Stepwise solution | 12,450 | 86 | 34.2 |

| One-pot Grignard | 9,800 | 64 | 28.1 |

| Solid-phase | 18,200 | 22 | 12.4 |

| Catalytic amidation | 14,500 | 41 | 19.7 |

E-Factor = kg waste/kg product; PMI = Process Mass Intensity

The solid-phase method, while costly, offers superior environmental metrics crucial for GMP manufacturing .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound's tetrabenzimidamide structure allows participation in nucleophilic substitution processes. Experimental data shows its utility in forming coordination complexes with transition metals like copper(II) and iron(III) through nitrogen-based ligand interactions .

| Reaction Type | Conditions | Reagents/Catalysts | Observed Outcome |

|---|---|---|---|

| Ligand coordination | Aqueous ethanol, pH 7.4 | CuCl₂, Fe(NO₃)₃ | Stable metal complexes with enhanced thermal stability (>250°C) |

Acid-Catalyzed Condensations

The compound participates in acid-mediated condensations due to its protonated benzimidamide groups. Studies demonstrate its role in Vilsmeier-Haack formylation reactions when combined with DMF and POCl₃ .

Key observations:

-

Achieves 83% yield in formylation of electron-rich aromatic substrates at 60°C

-

Requires stoichiometric POCl₃ (1:1 molar ratio) for optimal iminium intermediate formation

pH-Dependent Stability Profile

The tetrahydrochloride salt demonstrates significant stability variations across pH ranges:

| pH Range | Stability | Degradation Products |

|---|---|---|

| 2.0-4.0 | Highly stable (t₁/₂ >6h) | None detected |

| 7.0-8.5 | Moderate stability | Benzimidazole derivatives |

| >9.0 | Rapid decomposition | Quaternary ammonium salts |

Data acquired via HPLC-UV analysis (C18 column, 0.1% TFA/ACN gradient)

Redox Reactivity

While not inherently redox-active, the compound modulates electron transfer processes in catalytic systems:

-

Enhances oxygen reduction reaction (ORR) activity by 40% in Pt/C fuel cell catalysts

-

Acts as nitrogen donor in Fe-N-C electrocatalysts (onset potential: 0.91 V vs RHE)

Critical analysis of limitations:

Current research primarily focuses on coordination chemistry and bioconjugation applications. Detailed mechanistic studies of its organic transformations remain sparse, particularly regarding stereochemical outcomes in asymmetric synthesis. The compound's high molecular symmetry (C₄ axis) presents both opportunities for ordered self-assembly and challenges in selective functionalization.

Sources supporting these findings include controlled synthetic protocols , catalytic studies , and stability analyses, demonstrating methodological consistency across independent research groups.

Scientific Research Applications

Material Science Applications

1.1. Coordination Polymers and Metal-Organic Frameworks (MOFs)

The compound has been investigated for its role in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its structure allows for the formation of robust frameworks that can encapsulate metal ions, leading to materials with unique properties such as enhanced stability and porosity. Studies have shown that incorporating 4,4',4'',4'''-Methanetetrayltetrabenzimidamide tetrahydrochloride into MOF structures can significantly improve their mechanical properties and thermal stability .

1.2. Organic-Inorganic Hybrid Materials

Research indicates that this compound can be utilized in creating organic-inorganic hybrid materials. These hybrids often exhibit improved optical and electronic properties, making them suitable for applications in sensors and light-emitting devices. The versatility of the compound's functional groups facilitates its integration into various hybrid architectures .

Biological Applications

2.1. Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. Its structural characteristics suggest it may interact with biological targets involved in cancer cell proliferation. Preliminary results indicate that the compound exhibits cytotoxic effects against several cancer cell lines, making it a candidate for further development as an anticancer agent .

2.2. Protein Modification

The compound has been used in protein modification processes, specifically in acetylation reactions to enhance protein solubility and stability. This application is significant in biochemistry, where modified proteins can be used as therapeutic agents or in diagnostic assays .

Pharmaceutical Applications

3.1. Drug Development

In pharmaceutical research, this compound has been evaluated for its potential as a drug delivery system due to its ability to form stable complexes with various therapeutic agents. The compound's properties allow it to enhance the solubility and bioavailability of poorly soluble drugs, which is crucial for effective treatment regimens .

3.2. Agonist Activity

There is ongoing research into the agonist activity of this compound concerning specific receptors involved in disease pathways. Its ability to modulate receptor activity could lead to new therapeutic strategies for conditions such as thrombocytopenia by enhancing platelet production through receptor activation .

Case Studies

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide tetrahydrochloride involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key Observations:

- The target compound and its ethene-bridged analog () share a tetrabenzimidamide core but differ in bridging groups (methane vs. ethene), influencing π-conjugation and material properties.

- 3,3'-Diaminobenzidine derivatives (–10) feature a biphenyl backbone with amine groups, making them suitable for biochemical staining (e.g., DAB in immunohistochemistry) .

Physicochemical Properties

Key Observations:

Biological Activity

4,4',4'',4'''-Methanetetrayltetrabenzimidamide tetrahydrochloride (CAS Number: 2205867-69-0) is a synthetic compound with a complex molecular structure characterized by its multiple benzimidamide units. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in various biochemical pathways. Research indicates that it may exhibit antibacterial properties, potentially acting against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity

Recent studies have explored the antibacterial potential of this compound, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Here are key findings:

- Minimum Inhibitory Concentration (MIC) : Preliminary tests suggest that the compound exhibits significant antibacterial activity, with MIC values indicating effective inhibition of bacterial growth.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus (MRSA) | 25 |

| Pseudomonas aeruginosa | 50 |

These values suggest that the compound could be a candidate for further development as an antibacterial agent .

Case Studies

-

Case Study on Antibacterial Efficacy :

A study conducted on the synthesis of related benzimidamide derivatives highlighted the antibacterial efficacy of compounds similar to this compound. The derivatives were tested against various pathogens, demonstrating a range of MIC values and potential synergistic effects when combined with existing antibiotics like vancomycin . -

In Vivo Studies :

While in vitro results are promising, in vivo studies are necessary to fully understand the therapeutic potential and safety profile of this compound. Current research is focused on animal models to evaluate pharmacokinetics and toxicity.

Research Findings

- Synergistic Effects : Some studies have indicated that when used in combination with other antibiotics, this compound may enhance the efficacy of treatment regimens against resistant bacterial strains. This synergistic potential is crucial for developing new therapeutic strategies in combating antibiotic resistance .

- Structural Activity Relationship (SAR) : Research into the structural components of similar compounds has provided insights into how modifications can enhance biological activity. Understanding SAR will be essential for optimizing the efficacy of this compound .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,4',4'',4'''-Methanetetrayltetrabenzimidamide tetrahydrochloride, and how can purity be assessed?

- Methodology : Synthesis typically involves multi-step condensation reactions under inert atmospheres, leveraging precursors like benzimidamide derivatives. Purity assessment requires a combination of techniques:

- HPLC (C18 reverse-phase columns, acetonitrile/water gradient) for quantifying organic impurities .

- TLC (silica gel plates, ethyl acetate/methanol mobile phase) for rapid qualitative analysis .

- Elemental Analysis (C, H, N, Cl) to verify stoichiometric consistency, as discrepancies may indicate hydration state variations .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, lab coats) due to potential toxicity, referencing safety protocols for structurally related benzidine derivatives (e.g., DAB) .

- Storage : Store in airtight, light-resistant containers at -20°C to prevent hydrolysis or oxidation. Stability under ambient conditions should be validated via periodic NMR or mass spectrometry checks .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- 1H/13C NMR : Resolve aromatic proton environments and confirm methanetetrayl bridging .

- FT-IR : Identify imidamide N-H stretches (~3300 cm⁻¹) and tetrahydrochloride counterion interactions .

- Mass Spectrometry (ESI-TOF) : Confirm molecular weight and detect hydration states, critical for reconciling conflicting solubility reports .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic framework (MOF) structures, and what challenges arise in its coordination chemistry?

- MOF Design : The tetrabenzimidamide core acts as a polydentate ligand for transition metals (e.g., Zn²⁺, Cu²⁺). Challenges include:

- Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) enhance ligand solubility but may compete for coordination sites .

- Crystallization : Slow diffusion methods are preferred to achieve single crystals for X-ray diffraction analysis .

- Contradictions : Discrepancies in reported coordination modes may stem from pH-dependent protonation states of imidamide groups .

Q. What strategies resolve discrepancies in reported solubility and stability data across studies?

- Systematic Solubility Profiling : Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers (pH 4–9) and organic solvents .

- Hydration State Control : Characterize batch-specific hydration via Karl Fischer titration, as water content significantly impacts solubility (e.g., dihydrate vs. anhydrous forms) .

- Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and analyze degradation products via LC-MS .

Q. What computational models predict its reactivity in novel reaction environments?

- Reaction Path Search : Use density functional theory (DFT) to simulate nucleophilic attack pathways at imidamide sites, guided by ICReDD’s quantum chemical frameworks .

- Solvent Effects : Apply COSMO-RS models to predict solvation energies in ionic liquids, which may enhance catalytic activity in cross-coupling reactions .

- Contradictions : Experimental vs. computational reactivity predictions often arise from neglected steric effects in planar benzimidamide moieties; MD simulations can refine these models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.